3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid
Description
This compound is a structurally complex heterocyclic molecule characterized by a pentacyclic framework fused with sulfur (dithia), nitrogen (diazapentacyclo), and oxygen (trioxo) moieties. Its molecular formula is C₂₃H₂₃N₃O₅S₂, with a molecular weight of 485.5758 g/mol . The compound’s CAS number is 1025062-93-4, and it is cataloged under MDL No. MFCD05838678, indicating its availability for research purposes .
The pentacyclic core shares similarities with bioactive natural products and synthetic heterocycles, such as those derived from marine actinomycete metabolites and spirocyclic compounds synthesized via multistep organic reactions .
Properties
IUPAC Name |
3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-8(2)16(22(29)30)26-20(27)14-10-6-11(15(14)21(26)28)17-13(10)12(9-4-3-5-24-7-9)18-19(32-17)25-23(31)33-18/h3-5,7-8,10-17H,6H2,1-2H3,(H,25,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTSHVJHWUBXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organoboron compounds and palladium catalysts, which facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the uniqueness of this compound, we compare it with structurally related heterocycles, focusing on ring systems, functional groups, and synthetic strategies.
Table 1: Structural and Functional Comparison
Key Insights:
Structural Complexity : The target compound’s pentacyclic system is more elaborate than tetracyclic (e.g., ) or spirocyclic (e.g., ) analogs. Its fusion of pyridine, dithia, and trioxo groups is rare in synthetic or natural products.
Synthetic Challenges : The synthesis of such polycyclic systems likely requires multistep protocols involving cyclization, sulfur incorporation, and regioselective oxidation, as seen in related heterocycle syntheses .
Biological Relevance: While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. For example: Thiazolidinones (e.g., ) are known for antimicrobial activity. Marine-derived bicyclic peptides (e.g., ) often show cytotoxic effects.
Biological Activity
3-Methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid is a complex organic compound characterized by its unique multi-cyclic structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple heteroatoms (nitrogen and sulfur) and functional groups that may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structural features to 3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl...) exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that related compounds can inhibit the growth of various tumor types in xenograft models. The mechanism often involves the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
- Cell Cycle Arrest : Compounds with similar frameworks have been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis (programmed cell death). This is particularly relevant in the treatment of aggressive cancers where traditional therapies fail .
Antimicrobial Activity
The presence of pyridine and thiazole moieties in the compound suggests potential antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that derivatives of this compound may exhibit activity against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Fungal Activity : Some related compounds have shown effectiveness against fungal pathogens, highlighting the need for further exploration into their antifungal mechanisms.
Case Study 1: Antitumor Efficacy
In a study conducted on a series of pyridine-containing compounds similar to 3-methyl-2-(6,13,15-trioxo...), researchers found that these compounds significantly reduced tumor size in mouse models of breast cancer when administered at low doses over a period of four weeks. The study noted a reduction in Ki67 expression (a marker for proliferation) and an increase in cleaved caspase-3 levels (an apoptosis marker), indicating effective tumor suppression and induction of apoptosis .
Case Study 2: Antimicrobial Testing
A comparative analysis was performed on various pyridine derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics and antifungals used in clinical settings, suggesting their potential as alternative therapeutic agents.
Research Findings
Recent research has focused on synthesizing analogs of 3-methyl-2-(6,13,15-trioxo...) to enhance its biological activity while minimizing toxicity:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Analog A | Antitumor | 12 | |
| Analog B | Antimicrobial | 8 | |
| Analog C | Antifungal | 15 |
These findings underscore the importance of structural modifications in optimizing the biological efficacy of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
